Technical Monograph: 1-Benzyl-4-phenylpiperidin-4-amine
Technical Monograph: 1-Benzyl-4-phenylpiperidin-4-amine
The following technical guide details the chemical identity, synthesis, and pharmaceutical utility of 1-Benzyl-4-phenylpiperidin-4-amine .
Core Intermediate for Neurokinin-3 (NK3) Antagonists and 4,4-Disubstituted Piperidine Scaffolds
Executive Summary
1-Benzyl-4-phenylpiperidin-4-amine is a specialized heterocyclic building block characterized by a gem-disubstituted carbon at the 4-position of the piperidine ring. Unlike the 4-anilino-piperidine scaffolds used in fentanyl-class opioids, this compound features a phenyl group directly bonded to the C4 carbon, creating a quaternary center.
This structural motif is the pharmacophore foundation for Neurokinin-3 (NK3) receptor antagonists , such as Osanetant (SR 142801) and Talnetant , which have been investigated for the treatment of schizophrenia and pulmonary disorders. The compound represents a critical synthetic junction: it transforms the accessible 4-piperidone starting material into a chiral-capable, sterically hindered primary amine ready for downstream acylation or alkylation.
Chemical Architecture & Properties[1][2]
The molecule comprises a piperidine ring protected at the nitrogen (N1) by a benzyl group.[1][2][3][4] The C4 position is the reactive core, bearing both a phenyl ring and a primary amine group.
| Property | Specification |
| IUPAC Name | 1-Benzyl-4-phenylpiperidin-4-amine |
| Molecular Formula | C₁₈H₂₂N₂ |
| Molecular Weight | 266.39 g/mol |
| Physical State | Viscous oil (Free base) / White crystalline solid (Dihydrochloride) |
| Solubility | Soluble in DCM, Methanol; Salt form soluble in water/ethanol |
| pKa (Calc) | ~9.5 (Piperidine N), ~8.0 (Primary amine) |
| Key Structural Feature | Quaternary C4 center (Steric bulk prevents over-alkylation) |
High-Fidelity Synthesis Protocol
The synthesis of 1-benzyl-4-phenylpiperidin-4-amine is non-trivial due to the steric hindrance at the C4 position. Standard reductive amination fails to install the phenyl group. The industrial standard, validated by Sanofi-Synthélabo (now Sanofi), utilizes a Grignard-Ritter-Hydrolysis sequence.
Reaction Scheme (Graphviz Visualization)
Figure 1: The three-stage industrial synthesis route converting a ketone to a gem-disubstituted amine.
Detailed Experimental Methodology
Stage 1: Grignard Addition (Formation of the Tertiary Alcohol)
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Reagents: 1-Benzyl-4-piperidone (1.0 eq), Phenylmagnesium bromide (1.2 eq, 3M in Et₂O), THF (anhydrous).
-
Protocol:
-
Charge an inerted reactor with 1-benzyl-4-piperidone dissolved in anhydrous THF.
-
Cool to 0°C. Slowly add Phenylmagnesium bromide (PhMgBr) dropwise to control the exotherm.
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Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.
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Quench: Pour reaction mixture into saturated NH₄Cl solution at 0°C.
-
Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO₄, and concentrate.[5][6]
-
Result: 1-Benzyl-4-phenylpiperidin-4-ol (Solid, usually recrystallized from cyclohexane).
-
Stage 2: The Ritter Reaction (Nitrogen Installation)
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Rationale: Direct amination of the tertiary alcohol is impossible. The Ritter reaction utilizes the stability of the tertiary benzylic carbocation to install a nitrogen atom via acetonitrile.
-
Reagents: Tertiary Alcohol (from Stage 1), Acetonitrile (excess, acts as solvent), Sulfuric Acid (H₂SO₄, conc).
-
Protocol:
-
Dissolve the tertiary alcohol in Acetonitrile.
-
Add concentrated H₂SO₄ dropwise at <10°C (Caution: Highly Exothermic).
-
Allow to stir at RT for 4-12 hours. The acid generates a carbocation at C4, which is trapped by the nitrile nitrogen.
-
Workup: Pour onto ice/water. Basify with NaOH to pH 10.[5]
-
Extract with DCM.[5][6] The product is the N-acetyl derivative (Acetamide).
-
Stage 3: Hydrolysis (Unmasking the Amine)
-
Reagents: 4-Acetamido intermediate, 6N Hydrochloric Acid (HCl).[6]
-
Protocol:
-
Suspend the acetamide in 6N HCl.
-
Reflux (100°C) for 3–6 hours. This harsh condition is required to cleave the sterically hindered amide bond.
-
Isolation: Cool to 0°C. The product often crystallizes as the dihydrochloride salt .
-
Filter the white solid. Recrystallize from Methanol/Acetone for high purity (>98%).
-
Pharmaceutical Utility & Applications
Neurokinin-3 (NK3) Receptor Antagonists
This amine is the direct precursor to Osanetant (Sanofi). The synthesis of Osanetant involves acylating this amine with a specific chiral acid chloride.
-
Mechanism: The bulky phenyl group at C4 locks the piperidine chair conformation, positioning the substituents for optimal binding in the GPCR transmembrane pocket.
-
Pathway:
-
Start: 1-Benzyl-4-phenylpiperidin-4-amine.
-
Acylation: React with (S)-2-phenylpropionyl chloride (or similar chiral acylating agents).
-
Debenzylation: Hydrogenation (Pd/C, H₂) removes the N-benzyl group.
-
Final Coupling: Alkylation or reductive amination at the piperidine nitrogen to attach the final side chain (e.g., a chlorophenyl-butyl chain).
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Structural Differentiation from Opioids
It is vital to distinguish this compound from "4-anilino" piperidines (Fentanyl precursors).
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Fentanyl Class: Nitrogen is attached to C4, and the Phenyl is attached to that Nitrogen (N-C4-N-Ph).
-
1-Benzyl-4-phenylpiperidin-4-amine: Carbon is attached to C4, and the Phenyl is attached to that Carbon (N-C4-C-Ph).
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Implication: This scaffold leads to non-narcotic GPCR ligands (NK1/NK2/NK3 antagonists) rather than mu-opioid agonists.
Analytical Characterization
To validate the synthesis, the following analytical signatures must be confirmed:
| Method | Expected Signal | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 7.2-7.5 (m, 10H) | Two phenyl rings (Benzyl + C4-Phenyl). |
| δ 3.5 (s, 2H) | Benzylic CH₂ protons. | |
| δ 2.2-2.8 (m, 8H) | Piperidine ring protons (rigidified). | |
| Mass Spectrometry | m/z = 267.2 [M+H]⁺ | Consistent with formula C₁₈H₂₂N₂. |
| Melting Point | >250°C (Dihydrochloride) | High melting point indicates salt formation. |
References
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Sanofi-Synthélabo Patents. Compounds which are selective antagonists of the human NK3 receptor and their use as medicinal products. US Patent 5,741,910. Link
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Giardina, G. A., et al. (1996).[7] Discovery of a Novel Class of Selective Non-Peptide Neurokinin A (NK2) Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters.[7] Link
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Organic Syntheses. General procedure for Grignard addition to ketones. Org.[7][8][9][10] Synth. 1948, 28, 91. Link
-
Ark Pharma Scientific. Product Monograph: 1-Benzyl-4-phenylpiperidin-4-amine.[11][12]Link
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Emonds-Alt, X., et al. (1995). Pharmacological profile and chemical synthesis of SR 142801, a new potent and selective non-peptide antagonist of the NK3 receptor. Life Sciences.[13] Link
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